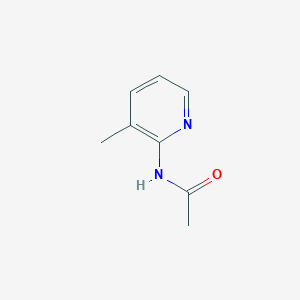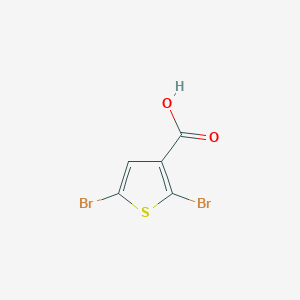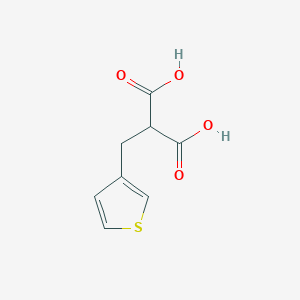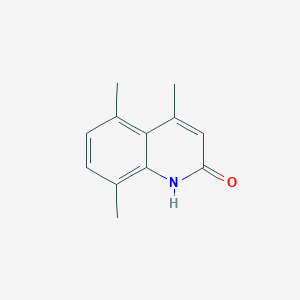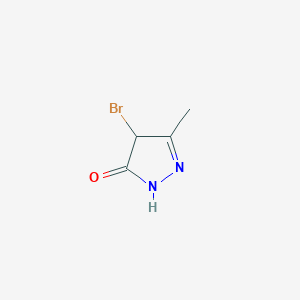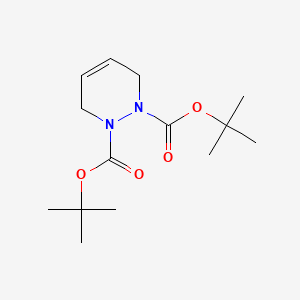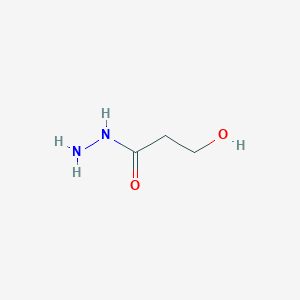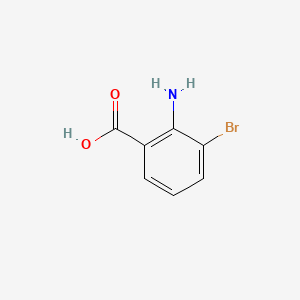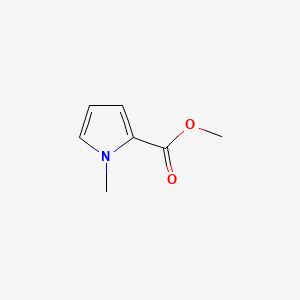
Methyl 1-methylpyrrole-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves catalytic methods and one-pot synthesis strategies. For example, methyl 4-aminopyrrole-2-carboxylates can be synthesized in a one-pot mode by relay catalytic cascade reactions, using a FeCl2/Et3N binary catalytic system, leading to various pyrrolylpyridinium salts followed by hydrazinolysis (Galenko et al., 2015). Another method involves the reaction of 2-chloro-2-acetimidoylbutyrolactones with sodium methoxide or sodium ethoxide, providing a facile one-step synthesis from readily available materials (Kesteleyn et al., 1999).
Molecular Structure Analysis
The structure of pyrrole derivatives, such as 1-methylpyrrole-2-carboxamide, is analyzed through computational methods and X-ray crystallography, revealing the presence of inter- and intramolecular hydrogen bonds and providing insights into the stability and reactivity of these compounds (Grabowski et al., 2007).
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions, demonstrating a wide range of chemical properties. For instance, transformations of pyrrolanthrone-1-carboxylic acid into N-methylpyrrolanthrone-1-carboxylic acid esters and further into amides and hydrazides show the compound's versatility in synthetic chemistry (Kazankov & Sadovykh, 1978).
Applications De Recherche Scientifique
Pheromone Research
Methyl 1-methylpyrrole-2-carboxylate has been identified in studies related to pheromones. Research conducted by Riley et al. (1974) highlighted its role as a volatile trail pheromone in leaf-cutting ants, such as Atta cephalotes, demonstrating significant trail-following activity in laboratory colonies of this species (Riley et al., 1974).
Organic Synthesis and Catalysis
In organic chemistry, this compound plays a role in various synthetic processes. Galenko et al. (2015) reported the synthesis of methyl 4-aminopyrrole-2-carboxylates using a one-pot method involving a FeCl2/Et3N binary catalytic system. This process is significant for introducing substituents at the pyrrole nitrogen (Galenko et al., 2015). Similarly, Bullock et al. (1972) discussed the rearrangement of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, leading to compounds like methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock et al., 1972).
Antioxidative Properties
Research into the antioxidative properties of this compound was conducted by Macku and Shibamoto (1991), who found that 1-methylpyrrole and its homologues showed significant antioxidative effects in a corn oil/glycine model system. This research opens potential avenues in food science and preservation (Macku & Shibamoto, 1991).
Structural Analysis and Density Functional Theory
Dubis et al. (2003) conducted studies on methyl pyrrole-2-carboxylate and its derivatives, analyzing their molecular structures and stability using experimental and theoretical IR spectra and density-functional theory calculations. This research provides insights into the energetic and geometrical properties of these molecules (Dubis et al., 2003).
Safety And Hazards
Methyl 1-methylpyrrole-2-carboxylate is classified under GHS07 for safety6. The signal word for this compound is “Warning” and the hazard statements include H3026. The precautionary statements include P280 and P305+P351+P3386.
Orientations Futures
There are no specific future directions available for Methyl 1-methylpyrrole-2-carboxylate. However, it is used as a chemical and organic intermediate12, suggesting its potential use in various chemical reactions and syntheses.
Relevant Papers
There are no specific papers available that directly discuss Methyl 1-methylpyrrole-2-carboxylate. However, it is always beneficial to look into scientific literature for more detailed and specific information.
Propriétés
IUPAC Name |
methyl 1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-5-3-4-6(8)7(9)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHVGKYWHWFAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191055 | |
| Record name | Methyl 1-methylpyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylpyrrole-2-carboxylate | |
CAS RN |
37619-24-2 | |
| Record name | Methyl 1-methylpyrrole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037619242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-methylpyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methylpyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

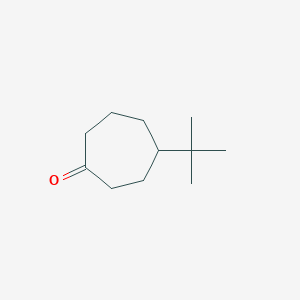
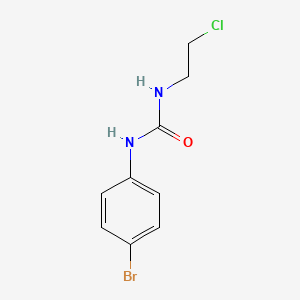
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
